An In-depth Technical Guide to 2,6-Dinitro-4-fluorophenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,6-Dinitro-4-fluorophenol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,6-Dinitro-4-fluorophenol (CAS No: 364-32-9). This versatile compound is a valuable building block in medicinal chemistry and agrochemical research, primarily owing to its activated aromatic system, which is amenable to nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and practical experimental protocols.
Introduction: The Strategic Importance of 2,6-Dinitro-4-fluorophenol
2,6-Dinitro-4-fluorophenol is a highly functionalized aromatic compound featuring a phenolic hydroxyl group, two strongly electron-withdrawing nitro groups, and a fluorine atom.[1] This unique arrangement of substituents imparts a distinct set of chemical properties that make it a strategic intermediate in organic synthesis. The presence of the nitro groups at the ortho positions to the hydroxyl group significantly increases the acidity of the phenol. Furthermore, the fluorine atom, positioned para to the hydroxyl group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the facile introduction of a wide range of nucleophiles, making 2,6-dinitro-4-fluorophenol a valuable scaffold for the synthesis of diverse molecular architectures. Its applications are primarily found in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the synthesis of bioactive molecules.[2]
Physicochemical Properties
2,6-Dinitro-4-fluorophenol typically appears as a yellow crystalline solid.[2] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol and acetone.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃FN₂O₅ | [2][3] |
| Molecular Weight | 202.10 g/mol | [3][4] |
| Melting Point | 48.0-54.0 °C | [1] |
| Appearance | Yellow crystalline solid | [2] |
| pKa | 2.96 ± 0.10 (Predicted) | [1] |
| Density | 1.745 ± 0.06 g/cm³ (Predicted) | [1] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 2,6-Dinitro-4-fluorophenol is essential for its unambiguous identification and for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The two aromatic protons are chemically equivalent and would appear as a single signal. The phenolic proton will also be present, though its chemical shift can be variable and it may be broadened due to exchange.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms attached to the nitro groups and the fluorine atom will be significantly deshielded and appear at higher chemical shifts.[5] Simultaneous decoupling of both ¹H and ¹⁹F can simplify the spectrum and aid in peak assignment.[6]
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing a clear indication of the presence of the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[1]
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O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, with the broadening attributed to hydrogen bonding.[1]
-
N-O Stretch (Nitro Groups): Two strong absorption bands are anticipated for the nitro groups: an asymmetric stretch around 1520-1570 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[1]
-
C-F Stretch: A sharp absorption band corresponding to the carbon-fluorine bond stretch is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 2,6-Dinitro-4-fluorophenol.[1]
-
Molecular Ion Peak: Under electron ionization (EI), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 202.[1]
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of NO₂, NO, and CO, which are characteristic of nitroaromatic compounds.
Synthesis of 2,6-Dinitro-4-fluorophenol: A Plausible Experimental Protocol
While multiple synthetic routes can be envisioned, a common approach involves the nitration of a suitable precursor. The following protocol is a plausible method based on established chemical principles for the synthesis of related compounds.
Caption: A plausible synthetic workflow for 2,6-Dinitro-4-fluorophenol.
Step-by-Step Methodology:
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: Dissolve 4-fluorophenol in a suitable solvent, such as glacial acetic acid, in a separate reaction vessel. Slowly add the pre-cooled nitrating mixture to the 4-fluorophenol solution, ensuring the temperature does not exceed 20 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,6-Dinitro-4-fluorophenol.
Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of 2,6-Dinitro-4-fluorophenol lies in its high reactivity towards nucleophiles via the SNAr mechanism. The two electron-withdrawing nitro groups strongly activate the aromatic ring for nucleophilic attack, and the fluorine atom serves as an excellent leaving group.[8]
Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Experimental Protocol: SNAr Reaction with a Primary Amine
This protocol provides a general procedure for the reaction of 2,6-Dinitro-4-fluorophenol with a primary amine.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, dissolve 2,6-Dinitro-4-fluorophenol (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the primary amine (1.1 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Agrochemicals
The ability to readily introduce diverse functionalities onto the 2,6-dinitrophenol scaffold makes 2,6-Dinitro-4-fluorophenol a valuable building block in the synthesis of new chemical entities with potential biological activity.
-
Pharmaceuticals: The resulting substituted dinitrophenols can serve as precursors for a variety of pharmacologically active compounds. The nitro groups can be reduced to amines, which can then be further functionalized to generate a library of compounds for screening.
-
Agrochemicals: This compound is also utilized in the synthesis of herbicides and fungicides.[2] The specific substitution pattern can be tailored to optimize the biological activity and selectivity of the final agrochemical product.
Safety and Handling
2,6-Dinitro-4-fluorophenol is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry place away from heat and direct sunlight.[2]
Conclusion
2,6-Dinitro-4-fluorophenol is a synthetically versatile and highly valuable chemical intermediate. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable platform for the construction of complex molecules. This guide has provided a comprehensive overview of its chemical properties, spectroscopic characteristics, a plausible synthetic route, and its applications, offering a solid foundation for its use in research and development.
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